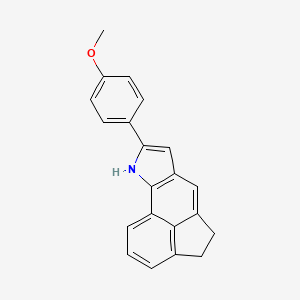
Tellurophene, 2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tellurophene, 2-methyl-: is an organotellurium compound that belongs to the family of tellurophenes. Tellurophenes are the tellurium analogues of thiophenes and selenophenes, characterized by a five-membered aromatic ring containing a tellurium atom. The incorporation of tellurium into the aromatic ring imparts unique electronic and chemical properties to the compound, making it of significant interest in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cyclization of 1,3-Diyne with Sodium Telluride: One common method for synthesizing tellurophenes involves the cyclization of 1,3-diyne with sodium telluride.
Zirconacyclopentadiene Transfer to Tellurium Chloride: Another method involves the transfer of zirconacyclopentadiene to tellurium chloride (TeCl2·bpy), resulting in the formation of tellurophene derivatives.
Industrial Production Methods: Industrial production methods for tellurophene, 2-methyl-, are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tellurophene, 2-methyl-, can undergo oxidation reactions to form tellurium oxides.
Substitution: The compound can participate in substitution reactions, where substituents on the aromatic ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: mCPBA, Oxone
Substituting Agents: Halides, organometallic compounds
Major Products Formed:
Tellurinate Lactone: Formed through oxidation reactions
Substituted Tellurophenes: Formed through substitution reactions
Aplicaciones Científicas De Investigación
Chemistry: Tellurophene, 2-methyl-, is used as a building block in the synthesis of various organotellurium compounds. Its unique electronic properties make it valuable in the development of new materials for organic electronics .
Biology and Medicine: Research on the biological and medicinal applications of tellurophene, 2-methyl-, is limited.
Industry: In the industrial sector, tellurophene, 2-methyl-, is explored for its potential use in the production of advanced materials, such as conductive polymers and semiconductors .
Mecanismo De Acción
The mechanism of action of tellurophene, 2-methyl-, involves its interaction with molecular targets through its tellurium atom. The tellurium atom’s high polarizability and ability to form secondary bonding interactions play a crucial role in its reactivity. For example, in oxidation reactions, the tellurium atom undergoes a change in oxidation state, leading to the formation of tellurium oxides .
Comparación Con Compuestos Similares
Thiophene: A sulfur analogue of tellurophene with a five-membered aromatic ring containing a sulfur atom.
Selenophene: A selenium analogue of tellurophene with a five-membered aromatic ring containing a selenium atom.
Comparison:
Aromaticity: Amongst its congeners, the order of decreasing aromaticity is benzene > thiophene > selenophene > tellurophene > furan.
Electronic Properties: Tellurophene has unique electronic properties due to the presence of the tellurium atom, which imparts higher polarizability and redox capability compared to thiophene and selenophene.
Tellurophene, 2-methyl-, stands out due to its unique combination of electronic properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
35246-25-4 |
|---|---|
Fórmula molecular |
C5H6Te |
Peso molecular |
193.7 g/mol |
Nombre IUPAC |
2-methyltellurophene |
InChI |
InChI=1S/C5H6Te/c1-5-3-2-4-6-5/h2-4H,1H3 |
Clave InChI |
FNVWHNMUBJYYEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C[Te]1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


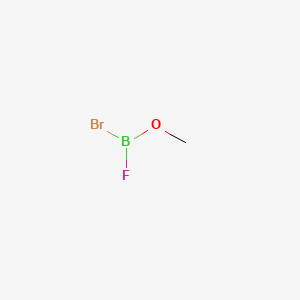

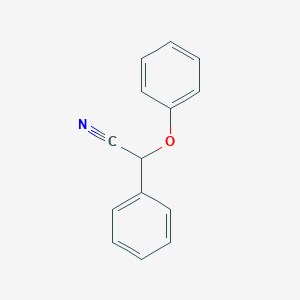

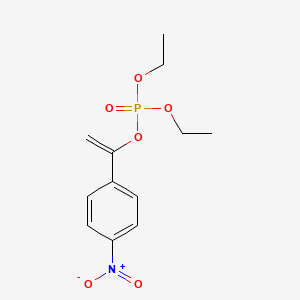
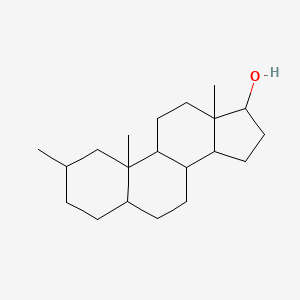
![3-Oxo-4-[2-(2H-tetrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14677483.png)
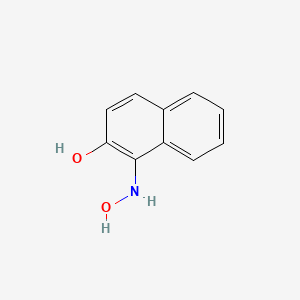

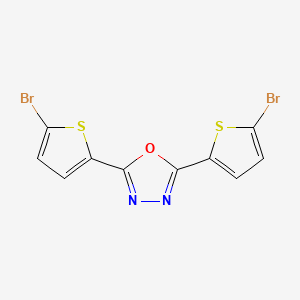


![Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate](/img/structure/B14677520.png)
